molecular formula C23H23N3O3S2 B2688821 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1260925-54-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide

Cat. No. B2688821
CAS RN: 1260925-54-9
M. Wt: 453.58
InChI Key: LQAUAYJPEBICBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide” is a complex organic molecule. It contains a total of 60 bonds, including 35 non-H bonds, 19 multiple bonds, 9 rotatable bonds, and 3 double bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-1-yl group, a thiophen-2-yl group, and a phenylpropyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in the development of high-performance anode materials for lithium-ion batteries .

Scientific Research Applications

Synthesis and Pharmacological Properties

Analgesic and Anti-inflammatory Activities : Research has highlighted the synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones and their analogs, demonstrating significant analgesic and anti-inflammatory properties. These compounds were evaluated against acetylsalicylic acid standards, showing comparable activities. This underlines the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents targeting pain and inflammation management without focusing on their dosage or side effects (Cannito et al., 1990).

Anticancer Activities : The synthesis of novel thieno[3,2-d]pyrimidine derivatives has been explored for their potential antitumor activities. Certain derivatives have shown potent anticancer effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings suggest that modifying the thieno[3,2-d]pyrimidine scaffold could yield promising candidates for cancer therapy research (Hafez & El-Gazzar, 2017).

Green Synthesis Approaches

Catalytic Four-Component Synthesis : A green chemistry approach has been developed for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a step-economical and environmentally friendly method. This approach emphasizes reduced catalyst loading and simplified purification, contributing to sustainable chemical synthesis practices. Such advancements in synthesis methods pave the way for more efficient production of thieno[3,2-d]pyrimidine derivatives for further scientific exploration (Shi et al., 2018).

Molecular Structure and Nonlinear Optical Properties

Structural and Optical Exploration : Studies have also delved into the structural parameters and electronic properties of thiopyrimidine derivatives. The significant interest in pyrimidine rings stems from their prevalence in DNA and RNA. Research comparing density functional theory (DFT) and experimental studies on thiopyrimidine derivatives has opened new avenues in medicine and nonlinear optics (NLO), suggesting these compounds could have applications beyond pharmacology, including optoelectronic technologies (Hussain et al., 2020).

properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c27-20(24-12-4-8-17-6-2-1-3-7-17)16-26-19-11-15-31-21(19)22(28)25(23(26)29)13-10-18-9-5-14-30-18/h1-3,5-7,9,11,14-15,19,21H,4,8,10,12-13,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKOMKDLJGBUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.